Ethyl 3-methylenecyclobutanecarboxylate
Overview
Description
Ethyl 3-methylenecyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methylenecyclobutanecarboxylate consists of a total of 22 bonds. This includes 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3-methylenecyclobutanecarboxylate has a boiling point of 167.3±9.0 ºC (760 Torr) and a density of 0.99±0.1 g/cm3 (20 ºC) .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-methylenecyclobutanecarboxylate has been studied for its synthesis and unique chemical properties. Notably, methylenecyclobutene, a related substance, was synthesized from diethyl methylenemalonate, which involves 3-methylenecyclobutanecarboxylic acid (Applequist & Roberts, 1956). This synthesis featured using anthracene as a blocking group, highlighting a method for controlling reactions involving small-ring compounds.
Reactions and Polymerization
Research has explored the reactivity of compounds similar to Ethyl 3-methylenecyclobutanecarboxylate. For instance, ethyl 2,2-dimethoxycyclopropane-1-carboxylates and related compounds reacted with RuO4, leading to oxidative ring opening and demonstrating regioselective scission of electron-rich bonds (Graziano et al., 1996). Additionally, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which are structurally similar, showed that these monomers behave like their vinyl counterparts in radical polymerization, yielding materials with notable optical clarity and thermal stability (Drujon et al., 1993).
Catalytic Reactions
The compound has been utilized in catalytic reactions. A study demonstrated the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, where Ethyl 2-methyl-2,3-butadienoate, a structurally similar compound, acted as a 1,4-dipole synthon, leading to highly functionalized tetrahydropyridines (Zhu et al., 2003). This study provides insights into the utility of similar compounds in complex organic synthesis.
Structural Studies
Ethyl 3-methylenecyclobutanecarboxylate and its derivatives have been the subject of structural studies. For example, the crystal structure of a triazaoxatricyclodecadiene derivative of a related compound was determined, revealing insights into the molecular geometry and packing energies ofsuch complex molecules (Gelli et al., 1994). Moreover, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, synthesized via an interaction with methyl 1-bromocyclobutanecarboxylate, was elucidated using X-ray crystallography, offering valuable insights into the structural features of these compounds (Kirillov et al., 2015).
Novel Applications in Organic Synthesis
Research also involves novel applications of similar compounds in organic synthesis. For instance, the synthesis of novel spiro[2.3]hexane amino acids from 3-methylenecyclobutanecarboxylic acid, a structurally related compound, was reported. These amino acids are considered as conformationally restricted analogs of γ-aminobutyric acid, which could have implications in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017). Similarly, catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate led to the synthesis of spirohexane amino acids, demonstrating the versatility of these compounds in synthesizing biologically relevant structures (Yashin et al., 2003).
Safety And Hazards
This compound is classified as a danger according to GHS pictograms. The hazard statements include H225, H315, H319, and H335. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
ethyl 3-methylidenecyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCWJRFQAGUNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595747 | |
Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylidenecyclobutane-1-carboxylate | |
CAS RN |
40896-96-6 | |
Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methylidenecyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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